3-iodo-N,N-dimethylpropan-1-amine
Overview
Description
3-iodo-N,N-dimethylpropan-1-amine is an organic compound with the molecular formula C5H12IN It is a derivative of propan-1-amine, where the hydrogen atom at the third carbon is replaced by an iodine atom, and the nitrogen atom is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N,N-dimethylpropan-1-amine typically involves the iodination of N,N-dimethylpropan-1-amine. One common method is the reaction of N,N-dimethylpropan-1-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of N,N-dimethylpropan-1-amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used. These reactions are typically carried out in polar solvents like water or ethanol at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives of N,N-dimethylpropan-1-amine.
Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.
Reduction Reactions: The major product is N,N-dimethylpropan-1-amine.
Scientific Research Applications
3-iodo-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine involves its interaction with molecular targets through its iodine atom and amine group. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpropan-1-amine: Lacks the iodine atom, making it less reactive in halogen-specific reactions.
3-chloro-N,N-dimethylpropan-1-amine: Contains a chlorine atom instead of iodine, resulting in different reactivity and biological activity.
3-bromo-N,N-dimethylpropan-1-amine: Contains a bromine atom, which has intermediate reactivity between chlorine and iodine.
Uniqueness
3-iodo-N,N-dimethylpropan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher polarizability of iodine compared to chlorine and bromine result in stronger halogen bonding and different reactivity patterns. This makes this compound particularly valuable in applications where iodine-specific interactions are desired.
Properties
IUPAC Name |
3-iodo-N,N-dimethylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUNSWAWXUHGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298737 | |
Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66715-60-4 | |
Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66715-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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